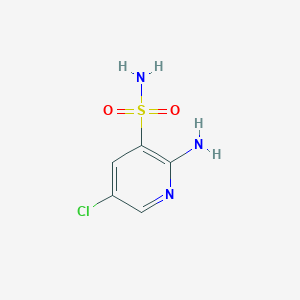

2-Amino-5-chloropyridine-3-sulfonamide

Description

Properties

IUPAC Name |

2-amino-5-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXWIRGLOFKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381494 | |

| Record name | 2-amino-5-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163137-44-8 | |

| Record name | 2-amino-5-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-pyridine-3-sulfonic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on 2-Amino-5-chloropyridine-3-sulfonamide (CAS Number: 163137-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloropyridine-3-sulfonamide is a pyridine derivative with potential pharmacological significance. This technical guide synthesizes the currently available information on this compound, including its chemical and physical properties, and putative biological activities. Notably, publicly accessible, in-depth experimental data and detailed mechanistic studies on this specific molecule are limited. This document aims to provide a foundational understanding for researchers and professionals in drug development by consolidating the existing data and outlining potential areas for further investigation.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 163137-44-8 | [2] |

| Molecular Formula | C₅H₆ClN₃O₂S | [2] |

| Molecular Weight | 207.63 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% | [1] |

| Flash Point | 213 °C | |

| Storage Temperature | Room temperature | [1] |

| SMILES | NC1=NC=C(Cl)C=C1S(N)(=O)=O | [2] |

| InChIKey | SUXWIRGLOFKIRJ-UHFFFAOYSA-N | [2] |

Synthesis and Spectroscopic Analysis

Similarly, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. For researchers undertaking the synthesis or characterization of this compound, standard analytical techniques would be required to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Limited information from a commercial supplier suggests that this compound may exhibit several biological activities. These are outlined below, along with a general overview of the relevant signaling pathways. It is important to note that specific studies confirming these activities for this particular compound are not available in the public domain.

P-glycoprotein (Pgp) Inhibition

This compound is reported to be an inhibitor of the efflux transporter P-glycoprotein (Pgp). Pgp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cells.

Putative Mechanism of Action: As a Pgp inhibitor, the compound could potentially bind to the transporter, thereby blocking the efflux of other substrates. This could lead to increased intracellular concentrations of co-administered drugs, enhancing their therapeutic efficacy.

Caption: Putative P-glycoprotein (Pgp) inhibition by this compound.

ATPase Inhibition

The compound is also suggested to inhibit the activity of ATPase. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion, a reaction that releases energy.

Putative Mechanism of Action: Inhibition of ATPase could disrupt cellular energy metabolism. The specific type of ATPase targeted by this compound is not specified.

Caption: General mechanism of ATPase inhibition.

Vasodilator Properties

Vasodilator properties have been attributed to this compound, suggesting its potential use in treating high blood pressure. Vasodilation is the widening of blood vessels, which results from the relaxation of smooth muscle cells within the vessel walls.

Putative Mechanism of Action: The mechanism of vasodilation is not specified, but it could involve pathways such as nitric oxide signaling, prostacyclin production, or direct effects on ion channels in vascular smooth muscle cells.

Caption: A potential nitric oxide-mediated vasodilation pathway.

Myorelaxant Properties

The compound is also described as having myorelaxant (muscle relaxant) properties. Muscle relaxants decrease muscle tone and can be used to alleviate symptoms such as muscle spasms and pain.

Putative Mechanism of Action: The mechanism could be central, acting on the central nervous system, or peripheral, acting directly on the muscle fibers or the neuromuscular junction.

Caption: Potential sites of action for a myorelaxant.

Experimental Protocols

Due to the lack of published research, detailed experimental protocols for the synthesis, purification, analysis, or biological evaluation of this compound cannot be provided at this time. Researchers interested in this compound would need to develop and validate their own methodologies based on standard organic chemistry and pharmacological practices.

Conclusion and Future Directions

This compound is a chemical entity with suggested, but unconfirmed, biological activities that could be of interest in drug discovery and development. The current lack of detailed scientific literature presents both a challenge and an opportunity. There is a clear need for foundational research to synthesize and characterize this compound thoroughly. Subsequent studies should focus on validating the putative biological activities through in vitro and in vivo assays to elucidate its mechanisms of action and potential therapeutic applications. The information presented in this guide serves as a starting point for such investigations.

References

- 1. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 163137-44-8 [matrix-fine-chemicals.com]

- 3. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support further research and application of this compound.

Core Physicochemical Data

While experimental data for this compound is not extensively available in the public domain, the following table summarizes its fundamental identifiers and predicted physicochemical properties. These predictions are generated using established computational models and provide valuable estimates for experimental design and molecular modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O₂S | [1] |

| Molecular Weight | 207.63 g/mol | [1] |

| CAS Number | 163137-44-8 | [1] |

| Appearance | White powder (predicted) | |

| Melting Point | 220-240 °C (predicted) | |

| Boiling Point | 475.9 °C at 760 mmHg (predicted) | |

| pKa (most acidic) | 7.5 (sulfonamide NH) (predicted) | |

| pKa (most basic) | 2.8 (pyridine N) (predicted) | |

| LogP | 0.8 (predicted) | |

| Water Solubility | 1.2 g/L at 25°C (predicted) |

Biological Activity and Mechanism of Action

This compound is a precursor for sulfonamide-based drugs, which are known for their antimicrobial properties.[2] The primary mechanism of action for this class of compounds is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.[3][5]

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by a sulfonamide drug.

Experimental Protocols

Synthesis of Pyridine-3-Sulfonamides (General Procedure)

A common route for the synthesis of pyridine-3-sulfonamides involves the reaction of a corresponding pyridine-3-sulfonyl chloride with ammonia or an amine.[3] The following workflow illustrates a typical synthesis.

Protocol:

-

Chlorosulfonation: 2-Amino-5-chloropyridine is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. This reaction is typically carried out under anhydrous conditions and at controlled temperatures.

-

Amination: The resulting 2-Amino-5-chloropyridine-3-sulfonyl chloride is then reacted with an amine source, commonly aqueous ammonia, to form the sulfonamide. This step is usually performed in a suitable solvent and may require cooling.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Physicochemical Properties

The following are general protocols for the experimental determination of the key physicochemical properties of sulfonamides.

Melting Point Determination:

The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base. The pKa is determined from the inflection point of the resulting titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorbance of the compound is measured in a series of buffer solutions with known pH values. The pKa is calculated from the changes in absorbance as a function of pH, which reflect the ratio of the ionized to the non-ionized form of the molecule.

Solubility Determination:

The equilibrium solubility is determined by the shake-flask method. An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

LogP (Octanol-Water Partition Coefficient) Determination:

The LogP value, a measure of lipophilicity, is typically determined by the shake-flask method.

-

A solution of the compound is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases (pre-saturated with each other) are combined in a sealed container with a known amount of the compound.

-

The mixture is agitated until the compound has partitioned between the two phases and equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

References

2-Amino-5-chloropyridine-3-sulfonamide molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and biological data for 2-Amino-5-chloropyridine-3-sulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Formula

This compound is a substituted pyridine derivative containing both an amino and a sulfonamide functional group. These features are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Molecular Formula: C₅H₆ClN₃O₂S[1]

IUPAC Name: this compound[1]

CAS Number: 163137-44-8[1]

Canonical SMILES: C1=C(C=NC(=C1S(=O)(=O)N)N)Cl

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 207.63 g/mol | [1] |

| Appearance | White powder | [2] |

| Flash Point | 213 °C | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage | Store at room temperature | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. The synthesis of the related compound, 2-amino-5-chloropyridine, is well-documented and typically involves the chlorination of 2-aminopyridine. It is plausible that the synthesis of the target sulfonamide derivative would proceed from a suitably substituted aminopyridine precursor. A potential synthetic workflow is outlined below.

References

Unveiling the Bioactive Potential: A Technical Guide to 2-Amino-5-chloropyridine-3-sulfonamide

For Immediate Release

This technical guide offers an in-depth exploration of the potential biological activities of 2-Amino-5-chloropyridine-3-sulfonamide. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available information on its hypothesized mechanisms of action, presents relevant quantitative data from related compounds to provide a comparative context, and outlines detailed experimental protocols for its evaluation.

Overview of Biological Activity

This compound is a heterocyclic compound featuring both a sulfonamide group and an aminopyridine core. This unique structural arrangement suggests a range of potential biological activities. Based on its chemical class and available literature on analogous structures, its primary activities are projected to be in antibacterial chemotherapy, with additional potential as a modulator of membrane transport proteins and ion channels.

One source indicates that this compound may act as an inhibitor of the P-glycoprotein (Pgp) efflux transporter and ATPase, exhibit vasodilator and myorelaxant properties, and potentially enhance cognition through mechanisms like potassium channel blockade and inhibition of synaptic transmission[1]. Furthermore, its structural similarity to sulfonamide drugs strongly suggests it could function as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the microbial folic acid synthesis pathway[2].

Potential as an Antibacterial Agent via Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide moiety is a well-established pharmacophore responsible for the antibacterial effects of sulfa drugs[3]. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in many bacteria and some lower eukaryotes[4][5]. By mimicking the natural substrate, p-aminobenzoic acid (pABA), sulfonamides block the production of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is vital for the synthesis of nucleic acids and certain amino acids, and its depletion ultimately halts microbial growth and replication[3][5].

Quantitative Data for Structurally Related Sulfonamides

| Compound Class | Target Organism/Enzyme | Measurement | Value | Reference |

| N-Sulfonamide 2-Pyridone | S. aureus | MIC | 31.25 µg/mL | [4] |

| Pterin-Sulfa Conjugates | Yersinia pestis DHPS | Inhibition | - | [6] |

| Pterin-based Inhibitors | Bacillus anthracis DHPS | IC50 | Low µM range | [7] |

Experimental Protocols

This protocol outlines a standard broth microdilution method to determine the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This enzymatic assay directly measures the ability of a compound to inhibit DHPS activity.

-

Reagents and Enzyme: Recombinant DHPS enzyme is purified. The substrates, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA), are prepared in a suitable buffer.

-

Assay Procedure: The reaction is initiated by adding the enzyme to a reaction mixture containing buffer, DHPPP, pABA, and varying concentrations of the test compound. The reaction is allowed to proceed for a set time at an optimal temperature.

-

Detection: The reaction can be monitored continuously by spectrophotometrically measuring the consumption of pABA or discontinuously by quantifying the formation of the product, dihydropteroate, using methods like HPLC.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 1: Bacterial Folate Biosynthesis Pathway and the inhibitory action of sulfonamides on DHPS.

Potential as a P-glycoprotein (Pgp) Inhibitor

P-glycoprotein (Pgp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that actively transports a wide variety of substrates out of cells. It plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer therapy and treatment failures for other diseases[8][9]. Inhibition of Pgp can enhance the bioavailability and intracellular concentration of co-administered drugs that are Pgp substrates[9].

Quantitative Data for Known Pgp Inhibitors

The following table includes IC50 values for known Pgp inhibitors to serve as a benchmark for evaluating new compounds.

| Compound | Pgp Substrate | Assay System | IC50 Value | Reference |

| Verapamil | NMQ | P-gp membrane vesicles | 1.8 µM | [10] |

| Erythromycin | NMQ | P-gp membrane vesicles | 145.1 µM | [10] |

| 6-OH-BDE-47 | NMQ | P-gp membrane vesicles | 11.7 µM | [10] |

| Ritonavir | Dabigatran etexilate | Caco-2 cells | Varies | [11] |

Experimental Protocol: Cell-Based Pgp Efflux Assay

This protocol describes a common method using Caco-2 cells, a human colon adenocarcinoma cell line that expresses Pgp, to assess a compound's potential as a Pgp inhibitor.

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

-

Transport Buffer and Probe Substrate: A fluorescent or radiolabeled Pgp probe substrate (e.g., Rhodamine 123, Digoxin, or Dabigatran etexilate) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Transport Experiment:

-

The Caco-2 monolayers are washed and equilibrated with the transport buffer.

-

The probe substrate is added to either the apical (AP) or basolateral (BL) chamber, with or without varying concentrations of the test compound (this compound).

-

Samples are taken from the receiver chamber at various time points.

-

-

Quantification: The concentration of the probe substrate in the samples is measured using a fluorescence plate reader, liquid scintillation counter, or LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (AP-to-BL and BL-to-AP). The efflux ratio (ER) is calculated as Papp(BL-to-AP) / Papp(AP-to-BL). A reduction in the efflux ratio in the presence of the test compound indicates Pgp inhibition. The IC50 value is determined by plotting the efflux ratio against the inhibitor concentration.

Figure 2: Workflow for a cell-based P-glycoprotein (Pgp) efflux inhibition assay.

Potential as a Potassium Channel Blocker

Voltage-gated potassium (Kv) channels are transmembrane proteins crucial for regulating neuronal excitability, muscle contraction, and cell volume. Blockers of specific Kv channels, such as Kv1.3, are being investigated for various therapeutic applications, including autoimmune diseases and oncology[12]. The aminopyridine scaffold is a known feature of several potassium channel blockers.

Quantitative Data for Aminopyridine-based Kv Channel Blockers

The following table shows the potency of related aminopyridine compounds on potassium channels.

| Compound | Channel | Assay System | IC50 Value | Reference |

| 4-Aminopyridine (4-AP) | Shaker Kv channels | Xenopus oocytes | Varies with pH | [13] |

| 3-Fluoro-4-aminopyridine | Shaker Kv channels | Xenopus oocytes | Varies with pH | [13] |

| MeuKTX | hKv1.3 | HEK293T cells | 2.63 ± 1.06 nM | [14] |

| KTX-2 | hKv1.3 | HEK293T cells | 0.32 ± 0.03 nM | [14] |

Experimental Protocol: Electrophysiological Assessment of Kv Channel Blockade

This protocol uses the whole-cell patch-clamp technique to directly measure the effect of a compound on the ionic currents flowing through Kv channels expressed in a host cell line.

-

Cell Preparation: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected to express the specific potassium channel subtype of interest (e.g., hKv1.3).

-

Patch-Clamp Recording:

-

A single transfected cell is identified for recording.

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit channel opening and generate potassium currents.

-

-

Compound Application: The baseline potassium current is recorded. Then, a solution containing the test compound (this compound) at a specific concentration is perfused over the cell.

-

Data Acquisition and Analysis: The potassium current is recorded again in the presence of the compound. The percentage of current inhibition is calculated. This process is repeated for a range of concentrations to generate a dose-response curve, from which the IC50 value is determined.

Figure 3: Workflow for electrophysiological assessment of potassium channel blockade.

Conclusion

This compound possesses a chemical architecture that suggests a high potential for biological activity, particularly as an antibacterial agent targeting dihydropteroate synthase. Furthermore, plausible activities as an inhibitor of the Pgp efflux pump and as a potassium channel blocker warrant investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this compound, enabling a thorough characterization of its pharmacological profile for future drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Inhibition of the Human ABC Efflux Transporters P-gp and BCRP by the BDE-47 Hydroxylated Metabolite 6-OH-BDE-47: Considerations for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-5-chloropyridine-3-sulfonamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document summarizes the putative and theoretical mechanisms of action of 2-Amino-5-chloropyridine-3-sulfonamide. At the time of writing, there is a notable absence of peer-reviewed scientific literature detailing the specific biological activities of this compound. The information presented herein is largely based on a singular, uncited commercial source and inferred from the known activities of structurally related molecules. This guide is intended to provide a framework for future research into the pharmacology of this compound.

Introduction

This compound is a heterocyclic sulfonamide with a chemical structure that suggests potential interactions with various biological targets. While definitive studies are not publicly available, a commercial supplier has claimed a range of pharmacological effects for this compound, including cognition enhancement, P-glycoprotein (Pgp) inhibition, ATPase inhibition, potassium channel blocking, vasodilation, and myorelaxant properties. Furthermore, its structural similarity to classical sulfonamides and aminopyridines suggests other potential mechanisms of action. This technical guide will explore these putative and theoretical mechanisms, providing hypothetical experimental frameworks for their investigation.

Putative and Theoretical Mechanisms of Action

Inhibition of P-glycoprotein (Pgp)

It has been suggested that this compound may act as an inhibitor of the efflux transporter P-glycoprotein. Pgp is an ATP-dependent efflux pump that is highly expressed in various tissues and contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Inhibition of Pgp can therefore enhance the efficacy of co-administered therapeutic agents.

ATPase Inhibition

The compound is also purported to inhibit ATPase activity. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion. This activity is crucial for cellular energy metabolism. Non-specific inhibition of ATPases could have widespread cellular effects.

Potassium Channel Blockade

A further claimed activity is the inhibition of potassium channels, leading to the blockade of synaptic transmission. The 2-aminopyridine scaffold is a known pharmacophore for potassium channel blockers. By blocking these channels, the repolarization of the neuronal membrane is delayed, which can enhance neurotransmitter release.

Dihydropteroate Synthase (DHPS) Inhibition

Given its sulfonamide moiety, a classical mechanism of action for this class of compounds is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. This would confer antibacterial properties.

Carbonic Anhydrase (CA) Inhibition

Certain sulfonamides are also well-known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.

Quantitative Data (Hypothetical)

In the absence of experimental data for this compound, the following table presents a template for how such data would be structured.

| Target | Assay Type | Parameter | Value |

| P-glycoprotein | Rhodamine 123 efflux | IC50 | Data not available |

| ATPase | Colorimetric phosphate assay | IC50 | Data not available |

| Potassium Channels (e.g., Kv1.1) | Electrophysiology | IC50 | Data not available |

| Dihydropteroate Synthase | Spectrophotometric | IC50 | Data not available |

| Carbonic Anhydrase (e.g., CAII) | Esterase activity | Ki | Data not available |

Experimental Protocols (Representative)

The following are representative protocols that could be employed to investigate the putative mechanisms of action of this compound.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

Objective: To determine the inhibitory effect of the test compound on P-gp-mediated efflux.

Materials:

-

P-gp overexpressing cell line (e.g., MDCK-MDR1) and parental cell line (MDCK).

-

Rhodamine 123 (a fluorescent P-gp substrate).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Verapamil).

-

Cell culture medium and buffers.

-

Fluorescence plate reader.

Procedure:

-

Seed both cell lines in 96-well plates and grow to confluence.

-

Pre-incubate the cells with various concentrations of the test compound or controls in buffer for 30 minutes.

-

Add Rhodamine 123 to all wells and incubate for a further 60 minutes.

-

Wash the cells with ice-cold buffer to remove extracellular dye.

-

Lyse the cells and measure the intracellular fluorescence.

-

Calculate the accumulation of Rhodamine 123 and determine the IC50 of the test compound.

ATPase Inhibition Assay

Objective: To measure the inhibition of ATPase activity by the test compound.

Materials:

-

Purified ATPase enzyme (e.g., Na+/K+-ATPase).

-

ATP solution.

-

Test compound.

-

Malachite green reagent for phosphate detection.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the ATPase enzyme, buffer, and various concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature for a set period.

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition and determine the IC50 value.

Potassium Channel Blocking Assay (Electrophysiology)

Objective: To characterize the inhibitory effect of the test compound on a specific potassium channel subtype.

Materials:

-

Cell line expressing the target potassium channel (e.g., HEK293 cells expressing Kv1.1).

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system).

-

Intracellular and extracellular recording solutions.

-

Test compound.

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Record baseline potassium currents in response to a voltage-step protocol.

-

Perfuse the cell with a solution containing the test compound at various concentrations.

-

Record the potassium currents in the presence of the compound.

-

Measure the reduction in current amplitude to determine the percentage of inhibition and calculate the IC50.

Visualizations

The following diagrams illustrate the putative signaling pathways and experimental workflows.

Caption: Putative inhibition of P-glycoprotein by this compound.

Caption: Experimental workflow for the ATPase inhibition assay.

Caption: Theoretical blockade of potassium channels by this compound.

Conclusion

While this compound presents an interesting chemical scaffold with the potential for diverse pharmacological activities, there is a clear and urgent need for primary research to validate these claims. The putative mechanisms of P-glycoprotein inhibition, ATPase inhibition, and potassium channel blockade, alongside the theoretical possibilities of DHPS and carbonic anhydrase inhibition, offer multiple avenues for investigation. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the true mechanism of action of this compound, thereby enabling its potential development as a therapeutic agent.

2-Amino-5-chloropyridine-3-sulfonamide: A Potential P-glycoprotein Efflux Transporter Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer chemotherapy.[1][2] This efflux pump, encoded by the ABCB1 gene, actively transports a wide array of structurally diverse xenobiotics, including many anticancer drugs, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of existing chemotherapeutic agents.[3]

This technical guide explores the potential of 2-Amino-5-chloropyridine-3-sulfonamide as a P-glycoprotein efflux transporter inhibitor. While direct experimental data for this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview of the experimental protocols and data analysis methods that would be employed to characterize its P-gp inhibitory activity. The information presented is based on established methodologies for evaluating P-gp inhibitors and data from structurally related compounds.

Chemical Structure

Name: this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₄O₂S |

| Molecular Weight | 224.64 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1)N)S(=O)(=O)N)Cl |

| InChI Key | Not available |

Hypothetical Inhibitory Activity

The following tables present hypothetical, yet realistic, quantitative data for this compound's inhibitory effect on P-gp, based on typical results for novel small molecule inhibitors. These values are for illustrative purposes to guide researchers in their potential findings.

Table 1: In Vitro P-gp Inhibition

| Assay | Cell Line | Substrate | IC₅₀ (µM) [Hypothetical] | Positive Control |

| Calcein-AM Efflux | MDCK-MDR1 | Calcein-AM | 1.5 | Verapamil (IC₅₀ = 5 µM) |

| Rhodamine 123 Efflux | MCF-7/ADR | Rhodamine 123 | 2.1 | Tariquidar (IC₅₀ = 0.1 µM) |

| Paclitaxel Transport | Caco-2 | [³H]-Paclitaxel | 1.8 | Zosuquidar (IC₅₀ = 0.05 µM) |

Table 2: P-gp ATPase Activity Modulation

| Compound | Basal ATPase Activity (% of Control) [Hypothetical] | Verapamil-Stimulated ATPase Activity (% of Control) [Hypothetical] |

| This compound (10 µM) | 120% | 75% |

| Verapamil (100 µM) | 250% | N/A |

Experimental Protocols

Detailed methodologies for key experiments to determine the P-gp inhibitory potential of a test compound like this compound are provided below.

Calcein-AM Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Materials:

-

P-gp overexpressing cells (e.g., MDCK-MDR1, K562/A02) and parental cells.

-

Calcein-AM (acetoxymethyl ester).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

-

Seed P-gp overexpressing and parental cells into 96-well plates and culture until a confluent monolayer is formed.

-

Wash the cells twice with pre-warmed HBSS.

-

Prepare serial dilutions of the test compound and positive control in HBSS.

-

Add the compound solutions to the wells and pre-incubate for 30 minutes at 37°C.

-

Add Calcein-AM to each well to a final concentration of 1 µM.

-

Incubate for 60 minutes at 37°C, protected from light.

-

Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

-

Add 100 µL of fresh HBSS to each well.

-

Measure the intracellular fluorescence using a plate reader.

-

Calculate the percent inhibition relative to the positive control and determine the IC₅₀ value.

Caption: Workflow for the Calcein-AM P-gp efflux inhibition assay.

P-gp ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis rate of P-gp, which is often stimulated by substrates and inhibited by competitive inhibitors.

Materials:

-

High-five insect cell membranes or purified P-gp.

-

Test compound (this compound).

-

Positive control substrate/stimulator (e.g., Verapamil).

-

Positive control inhibitor (e.g., Sodium orthovanadate).

-

ATP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EGTA, 5 mM NaN₃, 10 mM MgCl₂).

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

-

96-well clear plates.

-

Spectrophotometer.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the P-gp containing membranes.

-

Add the test compound dilutions to the wells. To measure stimulation, add only the test compound. To measure inhibition, add the test compound in the presence of a known stimulator like Verapamil.

-

Pre-incubate the plate for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding the phosphate detection reagent.

-

Incubate for 20 minutes at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

Generate a standard curve with known phosphate concentrations to determine the amount of Pi released.

-

Calculate the ATPase activity and determine the effect of the test compound.

Caption: Workflow for the P-gp ATPase activity assay.

Mechanism of P-gp Inhibition

P-gp inhibitors can act through several mechanisms. Competitive inhibitors bind to the same site as the substrate, preventing its transport. Non-competitive inhibitors bind to a different site, altering the transporter's conformation and function. Some compounds may also interfere with the ATP binding and hydrolysis cycle that powers the efflux pump. The sulfonamide moiety and the aminopyridine core of the title compound suggest potential interactions with the nucleotide-binding domains (NBDs) or the transmembrane domains (TMDs) of P-gp.

Caption: Potential mechanisms of P-gp inhibition.

Conclusion

This compound represents a scaffold of interest for the development of novel P-glycoprotein inhibitors. While specific data on this compound is not yet widely published, the established methodologies outlined in this guide provide a clear path for its evaluation. Characterizing its activity through Calcein-AM efflux and ATPase assays will be crucial in determining its potency and mechanism of action. The insights gained from such studies will be invaluable for medicinal chemists and drug development professionals working to overcome multidrug resistance in cancer and other therapeutic areas.

References

- 1. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Applications of 2-Amino-5-chloropyridine-3-sulfonamide: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the potential therapeutic applications of the chemical compound 2-Amino-5-chloropyridine-3-sulfonamide (CAS RN: 163137-44-8). Due to a notable scarcity of specific research on this molecule, this paper establishes a framework for its potential biological activities by examining its core chemical moieties: a sulfonamide group and an aminopyridine scaffold. The primary substantiated application for structurally related compounds is as antibacterial agents via the inhibition of the folic acid synthesis pathway. This guide presents representative data and a detailed experimental protocol for this mechanism. Furthermore, this document explores other hypothetical, albeit currently unsubstantiated, therapeutic roles, including the inhibition of ATPases, blockade of potassium channels, and modulation of P-glycoprotein (Pgp) efflux pumps. For each of these potential applications, a detailed, generalized experimental protocol is provided to guide future research and screening efforts. Visual diagrams of key pathways and experimental workflows are included to facilitate comprehension. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction and Chemical Properties

This compound is a heterocyclic organic compound. As of the date of this publication, there is a significant lack of specific peer-reviewed research detailing its biological activities and therapeutic applications. However, its chemical structure, featuring a sulfonamide functional group attached to a 2-aminopyridine core, suggests several plausible areas for therapeutic investigation. Sulfonamides are a well-established class of antibacterial agents. The aminopyridine scaffold is present in various neuroactive and other biologically active molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 163137-44-8 |

| Molecular Formula | C₅H₆ClN₃O₂S |

| Molecular Weight | 207.64 g/mol |

| Appearance | White powder |

| Boiling Point | 446.9°C at 760 mmHg |

| Flash Point | 224.1°C |

| Density | 1.65 g/cm³ |

Potential Therapeutic Application: Antibacterial Agent

The most probable therapeutic application of this compound is as an antibacterial agent. This is based on the well-documented mechanism of action of the sulfonamide functional group.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a crucial step in the bacterial synthesis of folic acid.[1][2][3][4] Since folic acid is essential for the synthesis of nucleic acids and amino acids, its depletion leads to a bacteriostatic effect.[5] Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.[5]

References

- 1. grokipedia.com [grokipedia.com]

- 2. fiveable.me [fiveable.me]

- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

A Comprehensive Review of Pyridine Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

The pyridine sulfonamide scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique electronic properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of pyridine sulfonamide derivatives, focusing on their synthesis, multifaceted biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Synthesis of Pyridine Sulfonamide Derivatives

The synthesis of pyridine sulfonamide derivatives can be broadly categorized into several effective methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

A prevalent and straightforward approach involves the direct sulfonylation of aminopyridines.[1] This method typically utilizes a substituted sulfonyl chloride which reacts with an aminopyridine in the presence of a base. A common experimental protocol is as follows:

Experimental Protocol: Direct Sulfonylation of Aminopyridines [1]

-

Dissolution: Dissolve the selected aminopyridine (e.g., 2-aminopyridine, 10 mmol) in pyridine in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to manage the exothermic nature of the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of the corresponding benzenesulfonyl chloride (12 mmol) to the cooled pyridine solution.

-

Reaction: Stir the resulting mixture at room temperature for a duration of 1 hour.

-

Precipitation: Add ice water to the reaction mixture and stir vigorously to precipitate the solid product.

-

Isolation: Collect the crude product by filtration. The resulting solid is the N-(pyridin-2-yl)benzenesulfonamide.[1]

Another versatile method involves the use of stable 2,4,6-trichlorophenyl pyridine-2-sulfonate intermediates, which overcomes challenges associated with the instability of some pyridine-2-sulfonyl chlorides.[1]

A one-pot, three-component synthesis using an ionic liquid as the reaction medium represents a more modern and environmentally friendly approach to generate fused pyridine derivatives.[2]

Experimental Protocol: One-Pot Three-Component Synthesis [2]

-

Reaction Setup: In a dry 50 mL flask, charge an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).

-

Heating and Monitoring: Stir the reaction mixture at 80°C for 4 to 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, add 50 mL of water to the flask to precipitate the solid product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from ethanol.[2]

The following diagram illustrates a generalized workflow for the synthesis of pyridine sulfonamides.

References

Navigating the Unknown: A Technical Guide to the Assumed Safety, Handling, and Storage of 2-Amino-5-chloropyridine-3-sulfonamide

Disclaimer: As of December 2025, a comprehensive and publicly available Safety Data Sheet (SDS) for 2-Amino-5-chloropyridine-3-sulfonamide (CAS: 163137-44-8) is not available. This guide has been developed to provide a framework for researchers, scientists, and drug development professionals on how to approach the safety, handling, and storage of this and other novel or poorly characterized chemical compounds. The information herein is based on best practices in chemical safety and data extrapolated from the structurally similar compound, 2-Amino-5-chloropyridine (CAS: 1072-98-6). This information should be used for risk assessment and procedural planning only and does not represent verified data for this compound.

Introduction: The Principle of Prudent Practice

When working with a novel or uncharacterized compound such as this compound, the "Principle of Prudent Practice" must be adopted. This principle dictates that in the absence of definitive safety data, the compound should be treated as potentially hazardous. All handling and storage procedures should be designed to minimize exposure and mitigate risk. The addition of a sulfonamide group to the 2-amino-5-chloropyridine backbone could significantly alter its chemical, physical, and toxicological properties.

Assumed Hazard Assessment

In the absence of specific data for this compound, we will consider the known hazards of 2-Amino-5-chloropyridine as a starting point for a conservative risk assessment. It is crucial to remember that these are potential, not confirmed, hazards.

GHS Classification (Based on 2-Amino-5-chloropyridine)

The following GHS hazard classifications for 2-Amino-5-chloropyridine should be provisionally considered for this compound until specific data is available.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Physical and Chemical Properties (Based on 2-Amino-5-chloropyridine)

The physical and chemical properties of a compound are critical for its safe handling and storage. The following data for 2-Amino-5-chloropyridine can inform procedural planning.

| Property | Value |

| Molecular Formula | C5H5ClN2 |

| Molecular Weight | 128.56 g/mol |

| Appearance | Off-white to light tan crystalline powder.[1] |

| Melting Point | 134-138 °C[1] |

| Boiling Point | 127-128 °C @ 11 mmHg[1] |

| Flash Point | 160 °C[3] |

| Solubility | 1 g/L in water (20°C) |

For this compound, the following is known:

| Property | Value |

| Molecular Formula | C5H6ClN3O2S[4] |

| Molecular Weight | 207.63[4] |

The significant difference in molecular weight and the presence of a sulfonamide group suggest that the physical properties will differ.

Safe Handling Protocols

Based on the assumed hazards, the following handling protocols are recommended.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5] |

| Skin Protection | A lab coat and chemically resistant gloves (e.g., nitrile).[5] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5][6] |

Hygiene Practices

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1]

-

Contaminated clothing should be removed and laundered before reuse.[1][5]

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container.[5]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[5] Some suppliers of this compound recommend storage at 2-8°C.

-

Incompatibilities: Based on the analogue, store away from strong oxidizing agents.[5]

-

Segregation: Store separately from incompatible materials.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][6]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, hydrogen chloride gas, and sulfur oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Experimental Protocols and Visualizations

As no specific experimental protocols for the safety assessment of this compound are available, the following workflows represent a logical approach to handling and risk mitigation.

Caption: General handling workflow for uncharacterized compounds.

Caption: Emergency response for accidental exposure.

Conclusion

The safe handling of novel compounds like this compound requires a conservative and informed approach. In the absence of specific safety data, researchers must rely on the Principle of Prudent Practice, treating the substance as potentially hazardous and utilizing all appropriate engineering controls, personal protective equipment, and safe work practices. The information derived from the analogue 2-Amino-5-chloropyridine provides a valuable, albeit provisional, basis for developing these safety protocols. It is imperative that as more information becomes available for this compound, safety procedures are reviewed and updated accordingly.

References

Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-5-chloropyridine-3-sulfonamide. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various solvents remains largely unreported. This document provides the available physicochemical properties for the target compound and its parent compound, 2-Amino-5-chloropyridine. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of pharmaceutical compounds, which can be readily applied to this compound. This guide also includes a general overview of the mechanism of action for the sulfonamide class of compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 163137-44-8 | [1] |

| Molecular Formula | C₅H₆ClN₃O₂S | [2] |

| Molecular Weight | 207.63 g/mol | [2] |

| Appearance | White powder | [3] |

Table 2: Physicochemical Properties of 2-Amino-5-chloropyridine

| Property | Value | Reference |

| CAS Number | 1072-98-6 | [4] |

| Molecular Formula | C₅H₅ClN₂ | [5] |

| Molecular Weight | 128.56 g/mol | [5] |

| Appearance | Beige crystalline solid | [4] |

| Melting Point | 135-138 °C | [5] |

| Boiling Point | 127-128 °C at 11 mmHg | [6] |

| Water Solubility | 1 g/L (at 20 °C) | [6] |

| Qualitative Solubility | Completely soluble in dimethyl formamide and dimethyl sulfoxide, slightly soluble in chloroform, insoluble in water. | [7] |

Experimental Protocols for Solubility Determination

Given the absence of specific solubility data for this compound, researchers will need to perform experimental determinations. The following are standard protocols used in the pharmaceutical industry for this purpose.

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature when the dissolved compound is in equilibrium with its solid form.[8][9]

Objective: To determine the saturation solubility of a compound at equilibrium.[8]

Materials:

-

Test compound (solid form)

-

Selected solvent (e.g., water, phosphate buffer pH 7.4)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Accurately weigh an excess amount of the solid test compound into a glass vial.[8]

-

Add a known volume of the desired solvent to the vial.[8]

-

Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[10]

-

After incubation, check for the presence of undissolved solid to ensure saturation.

-

Separate the undissolved solid from the solution by centrifugation.[10]

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[9]

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically by precipitating the compound from a DMSO stock solution into an aqueous buffer.[10][11]

Objective: To rapidly assess the solubility of a compound in a high-throughput format.[11]

Materials:

-

Test compound dissolved in DMSO (stock solution)

-

Aqueous buffer (e.g., PBS)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (for nephelometric or UV-Vis analysis) or LC-MS system[10][11]

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[12]

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[11]

-

Add the aqueous buffer to each well to achieve the desired final compound concentration.[11]

-

Mix the contents thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[10]

-

Measure the solubility. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by precipitated particles.[11]

-

Direct UV/Vis: Filter the solution to remove any precipitate and then measure the absorbance of the filtrate in a UV-compatible plate.[11]

-

LC-MS: Filter the solution and quantify the concentration of the compound in the filtrate using LC-MS.[13]

-

General Mechanism of Action: Sulfonamides

This compound belongs to the sulfonamide class of compounds. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[14][15]

Signaling Pathway: Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids.[16] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. The pathway involves the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by DHPS.[17]

Sulfonamides are structurally similar to PABA.[15] This structural analogy allows them to bind to the active site of DHPS, thereby preventing PABA from binding.[15] This competitive inhibition blocks the synthesis of dihydrofolic acid, leading to a depletion of downstream tetrahydrofolic acid. The lack of tetrahydrofolic acid halts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately inhibiting bacterial growth and replication (bacteriostatic effect).[14][18]

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. molbase.com [molbase.com]

- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. journalijar.com [journalijar.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. quora.com [quora.com]

- 17. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]

Methodological & Application

Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide from 2-amino-5-chloropyridine: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the development of novel therapeutics. This compound serves as a valuable building block for the synthesis of various sulfonamide-based drugs, which are known for their wide range of pharmacological activities, including antibacterial properties.[1]

The synthetic route from 2-amino-5-chloropyridine involves a two-step process: an initial chlorosulfonation to form the intermediate 2-amino-5-chloro-pyridine-3-sulfonyl chloride, followed by an amination reaction to yield the final product. The protocols provided herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Chemical Structures and Properties

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-amino-5-chloropyridine |  | C₅H₅ClN₂ | 128.56 |

| 2-Amino-5-chloro-pyridine-3-sulfonyl chloride |  | C₅H₄Cl₂N₂O₂S | 227.07 |

| This compound |  | C₅H₆ClN₃O₂S | 207.64 |

Experimental Protocols

This synthesis is performed in two main stages. The first is the formation of the sulfonyl chloride intermediate, and the second is the conversion of this intermediate to the final sulfonamide product.

Step 1: Synthesis of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride

This procedure is adapted from established methods for the synthesis of heteroaromatic sulfonyl chlorides via diazotization of the corresponding amino-substituted precursors.

Materials:

-

2-amino-5-chloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Glacial Acetic Acid

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Stirring plate and magnetic stirrer bar

-

Dropping funnel

-

Gas inlet tube

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chloropyridine (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Chlorosulfonation: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride. Cool this solution to 5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Control the addition rate to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Work-up: Pour the reaction mixture over crushed ice and stir until the ice has completely melted.

-

The solid precipitate of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by dissolving in dichloromethane, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

Expected Yield: While a specific yield for this reaction is not available in the cited literature, similar reactions typically proceed in good to high yields.

Step 2: Synthesis of this compound

This protocol is a standard method for the conversion of sulfonyl chlorides to sulfonamides.

Materials:

-

2-Amino-5-chloro-pyridine-3-sulfonyl chloride

-

Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonia)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Stirring plate and magnetic stirrer bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Amination: Dissolve the crude or purified 2-Amino-5-chloro-pyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add an excess of the ammonia solution (e.g., 5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Expected Yield: The amination of sulfonyl chlorides to sulfonamides is generally a high-yielding reaction.

Data Presentation

| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |

| Reactants | 2-amino-5-chloropyridine, NaNO₂, SO₂, CuCl | 2-Amino-5-chloro-pyridine-3-sulfonyl chloride, Ammonia |

| Solvent | Glacial Acetic Acid, Water | Dichloromethane |

| Temperature | 0-10 °C | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours | 1-2 hours |

| Purity (Typical) | >90% (crude) | >95% (after recrystallization) |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Components

Caption: Relationship between starting material, intermediate, product, and application.

References

Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the laboratory-scale synthesis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a three-step process, commencing with the chlorination of 2-aminopyridine, followed by sulfonation and subsequent amidation. Detailed methodologies for each reaction are provided, along with a summary of expected quantitative data and a visual representation of the overall workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. These values are based on reported yields for analogous reactions and serve as a benchmark for the successful execution of the protocol.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Expected Yield (%) | Purity (%) |

| 1 | Chlorination | 2-Aminopyridine | 2-Amino-5-chloropyridine | 94.12 | 1 : 1.25 (to Chlorine) | 70-85 | >95 |

| 2 | Sulfonylation & Chlorination | 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine-3-sulfonyl chloride | 128.56 | 1 : 3 (to H₂SO₄) then 1 : 2 (to PCl₅) | 60-75 | >90 |

| 3 | Amination | 2-Amino-5-chloropyridine-3-sulfonyl chloride | This compound | 227.02 | 1 : 8.5 (to Ammonia) | 70-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

This procedure is adapted from a method involving the direct chlorination of 2-aminopyridine in a strongly acidic medium, which has been shown to selectively yield the 5-chloro isomer.[1]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Chlorine gas

-

Ice

-

Sodium Hydroxide (NaOH) solution (50%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath and slowly add 2-aminopyridine in portions, ensuring the temperature does not exceed 20°C.

-

Once the addition is complete and the 2-aminopyridine has fully dissolved, continue cooling the mixture to 0-5°C.

-

Bubble chlorine gas through the reaction mixture at a slow and steady rate. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20°C with external cooling. Adjust the pH to approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine as a solid.

Step 2: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride

This two-part procedure is based on analogous sulfonations of aminopyridines and the subsequent conversion of the resulting sulfonic acid to a sulfonyl chloride.[2]

Part A: Sulfonation

Materials:

-

2-Amino-5-chloropyridine

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

In a round-bottom flask, combine 2-amino-5-chloropyridine and a threefold molar excess of concentrated sulfuric acid.

-

Heat the mixture to 200-210°C with stirring for 5-6 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

The precipitated solid, 2-amino-5-chloropyridine-3-sulfonic acid, is collected by filtration, washed with cold water, and dried.